4,4'-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride
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Overview
Description
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride is a chemical compound with the molecular formula C16H16Cl2N4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two benzonitrile groups attached to a diaminoethane backbone, which is further complexed with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with (1R,2R)-1,2-diaminoethane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the formation of the desired product. The crude product is then purified using silica-gel column chromatography to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), are employed to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzonitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(imidazolyl)diphenyl ether: Known for its photocatalytic properties.
1,2-Diaminocyclohexane derivatives: Used in chiral catalysis and pharmaceutical applications.
Uniqueness
4,4’-((1R,2R)-1,2-Diaminoethane-1,2-diyl)dibenzonitrile hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various molecular targets makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H15ClN4 |
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Molecular Weight |
298.77 g/mol |
IUPAC Name |
4-[(1R,2R)-1,2-diamino-2-(4-cyanophenyl)ethyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C16H14N4.ClH/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14;/h1-8,15-16H,19-20H2;1H/t15-,16-;/m1./s1 |
InChI Key |
OHIZUEYCLDMADC-QNBGGDODSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@H]([C@@H](C2=CC=C(C=C2)C#N)N)N.Cl |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)N)N.Cl |
Origin of Product |
United States |
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